1H-Pyrrolo[2,3-b]pyridin-1-amine
Overview
Description
1H-Pyrrolo[2,3-b]pyridin-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Syntheses and Reactions : 1H-pyrrolo[2,3-b]pyridines have been the subject of various synthetic routes. Herbert and Wibberley (1969) explored five different routes for the preparation of these compounds and investigated their reactivity with several electrophiles. This research highlighted the chemical versatility and reactivity of these compounds, making them valuable intermediates in organic synthesis (Herbert & Wibberley, 1969).
Potassium-Competitive Acid Blockers (P-CABs) : Arikawa et al. (2014) designed and synthesized a series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives based on molecular modeling as P-CABs. These compounds exhibited potent inhibitory activity both in vitro and in vivo, indicating their potential as lead compounds for the development of new treatments for acid-related diseases (Arikawa et al., 2014).
Inhibitors of Gastric Acid Secretion : Palmer et al. (2008) prepared a series of novel 1H-pyrrolo[3,2-b]pyridines, establishing a structure-activity relationship. Some of these compounds were identified as potent inhibitors of the gastric acid pump, showing the therapeutic potential of these compounds in treating acid-related disorders (Palmer et al., 2008).
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors : A series of substituted N-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amines have been identified as inhibitors of VEGFR-2 tyrosine kinase. One such compound, BMS-645737, demonstrated good preclinical in vivo activity against human tumor xenograft models, indicating the potential of these compounds in cancer therapy (Ruel et al., 2008).
Anticancer Agents : Mallisetty et al. (2023) synthesized and characterized novel pyrrolyl-pyridine heterocyclic compounds, some of which showed significant anticancer activity against human cervical and breast cancer cell lines. This study highlights the potential of 1H-pyrrolo[2,3-b]pyridin-1-amine derivatives as frameworks for developing new anticancer agents (Mallisetty et al., 2023).
Mechanism of Action
- Abnormal activation of FGFR signaling due to mutations or amplifications is associated with various cancers .
Target of Action: FGFRs
Mode of Action: Inhibition of FGFRs
Biochemical Pathways: Downstream Effects
Result of Action: Molecular and Cellular Effects
Action Environment: Environmental Factors
Future Directions
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridin-1-amine has been found to interact with the Fibroblast Growth Factor Receptor (FGFR), a protein that plays a crucial role in cell proliferation, migration, and angiogenesis . The compound has shown potent activities against FGFR1, 2, and 3 .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with FGFR. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Properties
IUPAC Name |
pyrrolo[2,3-b]pyridin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-10-5-3-6-2-1-4-9-7(6)10/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDJLEIIKHBILS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90411282 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90411282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161264-46-6 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90411282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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